
9-Cycloheptyl-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cycloheptyl-1H-purin-6(9H)-one: is a purine derivative, a class of compounds known for their significant roles in biological systems. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. This compound features a cycloheptyl group attached to the purine ring, potentially altering its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cycloheptyl-1H-purin-6(9H)-one typically involves the introduction of a cycloheptyl group to a purine precursor. This can be achieved through various organic synthesis techniques, such as:
Alkylation: Using cycloheptyl halides in the presence of a base to alkylate the purine ring.
Cyclization: Forming the cycloheptyl ring through intramolecular reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale manufacturing, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the purine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated purines, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Anti-Cancer Properties
One of the most promising applications of 9-Cycloheptyl-3,9-dihydro-6H-purin-6-one is its use as an anti-cancer agent. Research indicates that derivatives of this compound can inhibit various protein kinases that are crucial in the proliferation of cancer cells.
Case Studies
- A study highlighted the efficacy of 2,6-disubstituted purines, which include this compound, showing strong cytotoxic activity against AML cell lines .
- Another investigation into the compound's derivatives found them effective in treating various cancers, including solid tumors and hematologic malignancies .
Treatment of Hematologic Disorders
Beyond solid tumors, this compound has shown promise in treating hematologic disorders associated with deregulated kinase activity.
Specific Conditions
- Acute Myeloid Leukemia (AML) : The compound's ability to target FLT3 mutations makes it particularly relevant for AML treatment .
- Eosinophilia-associated Disorders : It also shows potential in treating chronic eosinophilic leukemia and other disorders linked to PDGFRA (platelet-derived growth factor receptor alpha) activity .
Summary Table of Applications
Application Area | Specific Conditions | Mechanism of Action |
---|---|---|
Anti-Cancer | Acute Myeloid Leukemia (AML) | Inhibition of FLT3 and CDKs |
Solid Tumors | Targeting deregulated kinases | |
Hematologic Disorders | Chronic Eosinophilic Leukemia | Inhibition of PDGFRA |
Autoimmune Diseases | Various Autoimmune Conditions | Immunomodulatory effects |
Mechanism of Action
The mechanism of action of 9-Cycloheptyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can:
Bind to Enzymes: Inhibit or activate enzymes involved in purine metabolism.
Interact with Receptors: Modulate receptor activity in cell signaling pathways.
Incorporate into DNA/RNA: Affect nucleic acid synthesis and function.
Comparison with Similar Compounds
Adenine: A fundamental purine base in DNA and RNA.
Guanine: Another essential purine base in nucleic acids.
Caffeine: A well-known purine derivative with stimulant properties.
Uniqueness: 9-Cycloheptyl-1H-purin-6(9H)-one’s uniqueness lies in its cycloheptyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. This structural modification can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
Overview
9-Cycloheptyl-3,9-dihydro-6H-purin-6-one (CAS No. 6961-61-1) is a purine derivative that exhibits significant biological activity due to its structural characteristics. This compound, featuring a cycloheptyl group, is part of a larger class of purines known for their essential roles in biological systems, particularly in nucleic acid metabolism and signaling pathways.
The molecular formula of this compound is C12H16N4O, with a molecular weight of 232.28 g/mol. Its IUPAC name is 9-cycloheptyl-1H-purin-6-one. The compound's structure allows for unique interactions with biological targets, which can be crucial for its pharmacological effects.
Property | Value |
---|---|
CAS No. | 6961-61-1 |
Molecular Formula | C12H16N4O |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 9-cycloheptyl-1H-purin-6-one |
InChI Key | ZDXSNXLNKQFZHK-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in purine metabolism, influencing pathways that regulate energy production and cellular signaling.
- Receptor Modulation : It can modulate receptor activity in critical signaling pathways, potentially affecting processes such as inflammation and immune responses.
- Nucleic Acid Incorporation : As a purine analog, it may be incorporated into RNA or DNA, impacting nucleic acid synthesis and function, which can lead to altered cellular behavior.
Biological Activity Studies
Research indicates that purine derivatives like this compound exhibit various biological activities:
- Antimycobacterial Activity : Studies have shown that certain purine analogs demonstrate inhibitory effects against Mycobacterium tuberculosis. The presence of specific substituents can enhance this activity significantly .
- Anti-inflammatory Properties : Similar compounds have been explored for their potential in treating inflammatory conditions. The structural modification provided by the cycloheptyl group may confer unique anti-inflammatory properties .
- Cardiovascular and Thromboembolic Effects : Research suggests that purin derivatives can be beneficial in managing cardiovascular diseases and thromboembolic disorders by modulating cGMP and cAMP levels through phosphodiesterase inhibition .
Case Studies
Several case studies have highlighted the therapeutic potential of purine derivatives:
- Case Study on Antimycobacterial Agents : A study involving various purine analogs demonstrated that modifications at the N9 position significantly enhanced antimycobacterial activity against M. tuberculosis, with some compounds showing MIC values as low as 0.78 µg/mL .
- Inflammation Treatment : In clinical settings, compounds similar to this compound have been evaluated for their efficacy in reducing inflammation markers in patients with chronic inflammatory conditions .
Q & A
Q. What are the key synthetic strategies for 9-Cycloheptyl-3,9-dihydro-6H-purin-6-one, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves nucleophilic substitution at the purine N9 position. A common method uses cycloheptyl halides reacting with purine derivatives (e.g., 6-chloropurine) in polar aprotic solvents like DMF or DMSO, catalyzed by bases such as K₂CO₃ or NaH. Optimization includes:
- Solvent selection : DMF enhances nucleophilicity but may require inert atmospheres to prevent oxidation .
- Temperature : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. How do structural modifications (e.g., cycloheptyl vs. phenylpropyl groups) influence the compound’s physicochemical properties?
Advanced Research Focus
Comparative studies of analogous compounds (e.g., 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one) reveal:
- Solubility : Cycloheptyl’s nonpolar nature reduces aqueous solubility compared to phenylpropyl derivatives, necessitating DMSO or ethanol for in vitro assays .
- Lipophilicity : Increased logP values (predicted via computational tools like ChemAxon) correlate with enhanced membrane permeability .
- Crystallinity : Cycloheptyl derivatives exhibit lower melting points (~150–160°C) due to conformational flexibility, impacting formulation stability .
Q. What advanced spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Basic Research Focus
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cycloheptyl integration at δ 1.5–2.5 ppm for aliphatic protons; purine C6 carbonyl at ~160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 275.15) and fragmentation pathways .
- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in solid-state structures .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in enzyme inhibition or cytotoxicity data may arise from:
- Assay Conditions : Variations in buffer pH (e.g., phosphate vs. Tris buffers) or co-solvents (DMSO concentration ≤0.1%) alter activity .
- Purity Thresholds : HPLC-MS analysis (≥95% purity) ensures biological results are not confounded by impurities .
- Cell Line Variability : Validate findings across multiple models (e.g., HEK293 vs. HeLa cells) to distinguish compound-specific effects .
Q. What computational methods predict the compound’s interaction with biological targets like phosphodiesterases?
Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to PDE active sites, highlighting key residues (e.g., purine N1/N7 interactions with catalytic zinc) .
- MD Simulations : GROMACS simulations assess binding stability over 100-ns trajectories, identifying conformational shifts in the cycloheptyl group .
- QSAR Models : Correlate substituent bulk (e.g., cycloheptyl’s van der Waals volume) with inhibitory potency (IC₅₀) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Focus
- Yield Optimization : Pilot-scale reactions (≥10 g) require controlled addition of cycloheptyl halides to avoid exothermic side reactions .
- Cost-Efficiency : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce waste .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents and heavy metals .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Basic Research Focus
- pH Stability : Degradation studies (HPLC monitoring) show rapid hydrolysis at pH <3 or >10, favoring neutral buffers for storage .
- Thermal Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) confirms ≤5% degradation in lyophilized form .
- Light Sensitivity : UV-Vis spectra (λmax ~260 nm) indicate photodegradation; use amber glass vials for long-term storage .
Q. What in vitro assays are most suitable for evaluating its kinase inhibition potential?
Advanced Research Focus
- TR-FRET Assays : Measure IC₅₀ against recombinant kinases (e.g., PKA, PKC) using ADP-Glo™ kits .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Uptake : LC-MS quantifies intracellular concentrations after 24-h exposure, correlating with phospho-kinase suppression (Western blot) .
Q. How can researchers address low solubility in aqueous systems for in vivo studies?
Advanced Research Focus
- Prodrug Design : Introduce phosphate esters at the purine C6 position, hydrolyzed in vivo by phosphatases .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼200 nm diameter) for sustained release .
- Co-Solvent Systems : Use 10% Cremophor EL/5% ethanol in saline for intravenous administration .
Q. What toxicological screening strategies are recommended for early-stage development?
Basic Research Focus
Properties
CAS No. |
6961-61-1 |
---|---|
Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
9-cycloheptyl-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17) |
InChI Key |
ZDXSNXLNKQFZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.